molecular formula C24H17ClN4O2 B2995710 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1251678-74-6

2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2995710
CAS RN: 1251678-74-6
M. Wt: 428.88
InChI Key: KMBLEYVDXXOORS-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H17ClN4O2 and its molecular weight is 428.88. The purity is usually 95%.
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Scientific Research Applications

Cardiotonic Activity

This chemical has been studied for its potential as a cardiotonic agent. Robertson et al. (1986) found that certain analogues of this compound are potent positive inotropes in dogs, demonstrating significant potential for the treatment of heart conditions (Robertson et al., 1986).

Metabolic Stability

Another area of research involves improving the metabolic stability of related compounds. Stec et al. (2011) examined various 6,5-heterocyclic analogues to reduce metabolic deacetylation, a key factor in the effectiveness of pharmaceuticals (Stec et al., 2011).

Insecticidal Properties

The compound has also been explored for its insecticidal properties. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety, which were then tested as insecticidal agents against the cotton leafworm (Fadda et al., 2017).

Antimitotic Agents

Another research focus is on its potential as an antimitotic agent. Temple (1990) synthesized compounds that inhibited proliferation of growth and caused mitotic arrest in lymphoid leukemia L1210 at micromolar concentrations (Temple, 1990).

Heterocycle Synthesis

Additionally, the chemical serves as a precursor in heterocycle synthesis. Schmeyers and Kaupp (2002) found that thioureido-acetamides are useful starting materials for various heterocyclic syntheses, showcasing the compound's versatility in chemical synthesis (Schmeyers & Kaupp, 2002).

Antitumor Activity

The compound's derivatives have been investigated for antitumor activity. Albratty et al. (2017) demonstrated that certain derivatives exerted inhibitory effects on various cancer cell lines (Albratty et al., 2017).

Antioxidant Properties

Additionally, research into its antioxidant properties has been conducted. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl derivatives and evaluated them for antioxidant activities (Ahmad et al., 2012).

Potential in COVID-19 Treatment

Fahim and Ismael (2021) explored the reactivity of sulfonamide derivatives, including those related to this compound, for potential utility in COVID-19 treatment through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c25-17-7-9-18(10-8-17)29-24(31)20-14-26-21-11-6-16(12-19(21)22(20)28-29)23(30)27-13-15-4-2-1-3-5-15/h1-12,14,28H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPZHXWOLGWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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